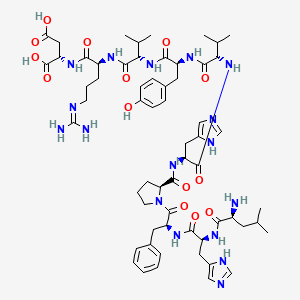
diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Descripción general
Descripción
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate, also known as (2R,3R)-Diethyl 2,3-epoxysuccinate, is an organic compound with the empirical formula C8H12O5 . It has a molecular weight of 188.18 .
Synthesis Analysis
The synthesis of diethyl (2R,3R)-oxirane-2,3-dicarboxylate involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, preparation of diethyl (2R,3R)-2,3-epoxysuccinate, and nucleophilic cleavage of the epoxide .
Molecular Structure Analysis
The molecular structure of diethyl (2R,3R)-oxirane-2,3-dicarboxylate is represented by the SMILES string CCOC(=O)[C@@H]1O[C@H]1C(=O)OCC . The InChI key is LDFQMMUIJQDSAB-PHDIDXHHSA-N .
Physical And Chemical Properties Analysis
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate has an optical activity of [α]20/D −110°, c = 2% in diethyl ether . Its refractive index is n20/D 1.4380 (lit.) . The boiling point is 234-235°C (lit.) , and the density is 1.144 g/mL at 25°C (lit.) .
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Diethyl (2R,3R)-2,3-epoxysuccinate, which is structurally similar to diethyl (2R,3R)-oxirane-2,3-dicarboxylate, is used in the preparation of ethyl (2R,3S)-4-hydroxy-2,3-epoxybutyrate via reduction using sodium borohydride .
- The compound is also used in the synthesis of other organic compounds, as indicated by its availability from chemical suppliers .
-
Scientific Field: Biofuel Production
- Although not directly related to diethyl (2R,3R)-oxirane-2,3-dicarboxylate, there is research on the production of butanol from lignocellulosic biomass . This process involves the conversion of biomass into sugars, which are then fermented to produce butanol, a biofuel. The process involves several steps, including pretreatment, hydrolysis, fermentation, and distillation .
-
Diethyl (2R,3R)-2,3-dibromosuccinate : This compound is structurally similar to diethyl (2R,3R)-oxirane-2,3-dicarboxylate. It’s used in the synthesis of other organic compounds .
-
Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate : This compound is also structurally similar to diethyl (2R,3R)-oxirane-2,3-dicarboxylate. It’s used in the synthesis of other organic compounds .
-
Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate : This compound is structurally similar to diethyl (2R,3R)-oxirane-2,3-dicarboxylate. It’s used in the synthesis of other organic compounds .
-
Diethyl (2R,3R)-2,3-dibromosuccinate : This compound is also structurally similar to diethyl (2R,3R)-oxirane-2,3-dicarboxylate. It’s used in the synthesis of other organic compounds .
Safety And Hazards
Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Propiedades
IUPAC Name |
diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQMMUIJQDSAB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369960 | |
| Record name | Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
CAS RN |
74243-85-9 | |
| Record name | Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-Diethyl-2,3-epoxy succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)







![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)



